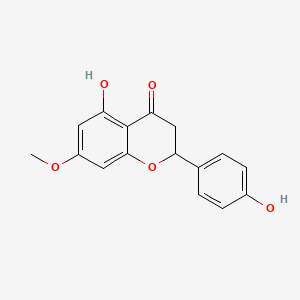

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one

Descripción general

Descripción

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one is a naturally derived flavonoid, specifically a 7-methoxy derivative of naringenin. It was first identified in the bark of the cherry tree (Prunus spp.) and has since been found in various other plants such as Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp . In plants, it functions as a phytoalexin, a substance produced in response to stress, and is the only known phenolic phytoalexin in rice . This compound is known for its diverse pharmacological benefits, including antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one can be synthesized through various methods. One notable method involves the de novo biosynthesis from glucose using engineered Saccharomyces cerevisiae. This method involves a series of heterogenous gene integrations to construct a biosynthetic pathway from glucose . The process includes adjusting the copy number of sakuranetin synthesis genes, removing rate-limiting factors, and optimizing the synthetic pathway of aromatic amino acids to enhance carbon flux for sakuranetin . Additionally, introducing acetyl-CoA carboxylase mutants and knocking out specific genes can further improve the yield .

Industrial Production Methods: Industrial production of sakuranetin primarily relies on extraction from natural sources. advancements in biotechnological methods, such as the use of engineered microbes, have shown promise in increasing production efficiency . For instance, modular co-culture engineering using Escherichia coli has been employed to produce sakuranetin from glucose, achieving higher yields compared to traditional monoculture approaches .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be metabolized through B-ring hydroxylation, 5-O-demethylation, and conjugation with glutathione or glucuronic acid .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of sakuranetin include S-adenosyl-methionine for methylation and various enzymes for hydroxylation and demethylation . The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors or catalysts.

Major Products: The major products formed from the reactions involving sakuranetin include its metabolites such as naringenin and eriodictyol . These metabolites retain some of the biological activities of sakuranetin and contribute to its overall pharmacological profile.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one span several fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its various applications:

Chemistry

- Antioxidant Properties : Sakuranetin is studied for its ability to scavenge free radicals, making it valuable in the development of antioxidant formulations. This property is particularly useful in food preservation and cosmetic formulations where oxidative stability is crucial .

- Natural Preservative : Its potential as a natural preservative is being explored due to its effectiveness in inhibiting oxidative degradation in food products .

Biology

- Phytoalexin Role : In biological research, Sakuranetin acts as a phytoalexin, enhancing plant resistance to stress and pathogens. Its interactions with plant pathogens are of significant interest for agricultural applications .

- Cellular Effects : The compound has demonstrated anti-inflammatory activity and antimicrobial effects, making it a candidate for further studies in plant defense mechanisms .

Medicine

- Anti-inflammatory Effects : Sakuranetin is being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as asthma and other inflammatory diseases .

- Antitumor Activity : Research indicates that Sakuranetin may possess antitumor properties, showing potential in cancer treatment protocols. This includes studies on its mechanisms of action against various cancer cell lines .

- Neuroprotective Effects : The compound's neuroprotective effects are under investigation for potential applications in neurodegenerative diseases .

Industry

- Cosmetics : Due to its antioxidant and anti-inflammatory properties, Sakuranetin is incorporated into skincare products aimed at promoting skin health and overall well-being .

- Pharmaceuticals : The compound is explored for developing new drugs targeting inflammatory responses and cancer pathways .

Case Study 1: Antioxidant Activity

A study demonstrated that Sakuranetin effectively scavenged free radicals in vitro, showcasing its potential as an antioxidant agent. This property was quantified using various assays that measured the compound's ability to inhibit lipid peroxidation and reduce oxidative stress markers.

Case Study 2: Antitumor Potential

Research involving Sakuranetin on human cancer cell lines indicated significant cytotoxic effects. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of Sakuranetin, revealing dose-dependent responses that warrant further investigation into its mechanisms of action.

Case Study 3: Neuroprotection

In a model of neurodegeneration, Sakuranetin was shown to protect neuronal cells from apoptosis induced by oxidative stress. This protective effect was linked to the modulation of specific signaling pathways involved in cell survival.

Mecanismo De Acción

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one exerts its effects through various molecular targets and pathways. It acts as an antagonist to adenosine receptors A1, A2b, and A3 in humans . Additionally, it inhibits UDP-glucuronosyltransferases (UGT) 1A9 and induces transactivation of the human pregnane X receptor-mediated cytochrome P450 (CYP) 3A4 gene . These interactions contribute to its anti-inflammatory, antioxidant, and antitumor activities.

Comparación Con Compuestos Similares

- Naringenin

- Eriodictyol

- Hesperetin

- Apigenin

These compounds share structural similarities with sakuranetin but differ in their specific substitutions and biological activities.

Actividad Biológica

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one, commonly known as Sakuranetin , is a naturally occurring flavonoid derived from various plant sources, including the bark of cherry trees. This compound belongs to the class of 7-O-methylated flavonoids and possesses a unique chroman-4-one structure characterized by hydroxyl and methoxy substitutions. Its molecular formula is C₁₅H₁₴O₇, with a molecular weight of approximately 286.28 g/mol.

Biological Activities

Sakuranetin exhibits a wide range of biological activities, making it a subject of interest in various fields of research. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Anti-inflammatory Activity

Sakuranetin has demonstrated significant anti-inflammatory effects , which are attributed to its ability to modulate inflammatory signaling pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic benefits in conditions such as asthma and other inflammatory diseases.

2. Antitumor Properties

Studies have shown that Sakuranetin possesses antitumor activity against several cancer cell lines. It has been reported to induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of gene expression and inhibition of cell proliferation . The compound's effectiveness varies depending on the type of cancer, with promising results observed in breast and colon cancer models.

3. Antimicrobial Effects

Sakuranetin exhibits antimicrobial properties , particularly against Gram-positive bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. For instance, it has shown efficacy against Staphylococcus aureus and Candida species, indicating its potential as a natural antimicrobial agent .

4. Neuroprotective Effects

Research suggests that Sakuranetin may offer neuroprotective benefits , potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties help mitigate oxidative stress, which is a contributing factor in neurodegeneration .

5. Antioxidant Activity

As an antioxidant, Sakuranetin scavenges free radicals, thereby protecting cells from oxidative damage. This property is crucial for maintaining cellular health and preventing chronic diseases associated with oxidative stress .

The biological activities of Sakuranetin can be attributed to several mechanisms:

- Enzyme Inhibition : Sakuranetin inhibits specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.

- Receptor Interaction : It acts as an antagonist at adenosine receptors (A1 and A2A), influencing various physiological processes including inflammation and immune response.

- Gene Expression Modulation : Sakuranetin alters the expression of genes related to apoptosis and cell cycle regulation, contributing to its antitumor effects .

Study 1: Anti-inflammatory Effects in Asthma Models

A study evaluated the anti-inflammatory effects of Sakuranetin in a murine model of asthma. The results indicated that treatment with Sakuranetin significantly reduced airway hyperresponsiveness and eosinophilic inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in lung tissues.

Study 2: Anticancer Activity Against Breast Cancer Cells

In vitro studies on breast cancer cell lines demonstrated that Sakuranetin induced apoptosis through mitochondrial pathways. Flow cytometry analyses showed increased levels of cytochrome c release and activation of caspases, confirming its role in promoting programmed cell death .

Study 3: Antimicrobial Efficacy Against Staphylococcus aureus

An investigation into the antimicrobial properties of Sakuranetin revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. The compound was effective in both planktonic and biofilm forms, highlighting its potential for treating biofilm-associated infections .

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874774 | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2957-21-3 | |

| Record name | Sakuranetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sakuranetin exerts its effects through various mechanisms depending on the target. It has been shown to inhibit inflammatory enzymes like iNOS and COX2 in LPS/IFN-γ stimulated macrophages []. Additionally, it can suppress the phosphorylation of signaling molecules like STAT1, JNK, and p38, further contributing to its anti-inflammatory activity []. In the context of antifungal activity, Sakuranetin can inhibit (1,3)-β-glucan synthase, an enzyme crucial for fungal cell wall synthesis []. Moreover, in rice plants, Sakuranetin acts as a phytoalexin by targeting and reducing the abundance of yeast-like beneficial endosymbionts in brown planthoppers, ultimately reducing insect herbivore damage [, ].

A: Sakuranetin's interaction with its targets leads to a variety of downstream effects. For instance, by inhibiting inflammatory enzymes and signaling pathways, Sakuranetin can reduce the production of inflammatory cytokines like TNF-α, IL-6, and IL-12 []. This anti-inflammatory activity contributes to its potential therapeutic benefit in conditions like asthma [, ]. Furthermore, its inhibitory effect on (1,3)-β-glucan synthase can disrupt fungal cell wall integrity, ultimately leading to growth inhibition []. In rice plants, the depletion of beneficial endosymbionts in brown planthoppers due to Sakuranetin leads to reduced insect performance, thereby protecting the plant from herbivore damage [].

ANone: Sakuranetin has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

A: Yes, spectroscopic data, including NMR and MS, has been used to confirm the structure of Sakuranetin. Additionally, X-ray diffractometry has been utilized to confirm the structure of a new crystal form of Sakuranetin [].

A: While specific information about material compatibility is limited in the provided research, its presence in various plant species suggests natural compatibility with plant tissues [, ]. Further research is necessary to explore its compatibility with other materials. Regarding stability, Sakuranetin can undergo detoxification processes in certain fungal species like Rhizoctonia solani. This detoxification primarily involves xylosylation, converting Sakuranetin into less toxic metabolites, including Sakuranetin-4′-O-β-d-xylopyranoside and naringenin-7-O-β-d-xylopyranoside [].

ANone: Sakuranetin itself is not known to exhibit catalytic properties. It functions primarily as an enzyme inhibitor or modulator of biological pathways rather than a catalyst.

A: Yes, molecular docking studies have been conducted to investigate the potential interactions of Sakuranetin with target proteins. For instance, in silico analysis provided insights into the binding mode of Sakuranetin within CaV1.2 and KCa1.1 channels, suggesting its potential as a vasorelaxant agent [].

A: Research on Sakuranetin analogs revealed that methylation of hydroxyl groups in the A-ring or B-ring of similar flavonoids could enhance their antifungal potential. Specifically, Isosakuranetin, a methylated derivative of naringenin, exhibited higher antifungal activity compared to its parent compound []. These findings suggest that even minor structural modifications can significantly impact Sakuranetin's biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.